1H-thiazolo[4,5-f]indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-thiazolo[4,5-f]indazol-6-amine is a heterocyclic compound that features a fused ring system combining thiazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-thiazolo[4,5-f]indazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. Catalysts such as copper acetate or palladium on carbon may be used to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-thiazolo[4,5-f]indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-thiazolo[4,5-f]indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1H-thiazolo[4,5-f]indazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include the inhibition of kinase signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-indazole-6-amine: Shares the indazole core but lacks the thiazole ring, resulting in different biological activities.
Thiazolo[3,2-b]indazole: Another fused ring system with a different arrangement of nitrogen atoms, leading to variations in chemical reactivity and biological properties.
Uniqueness: 1H-thiazolo[4,5-f]indazol-6-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with biological targets and its potential as a versatile scaffold in drug design .
Eigenschaften
CAS-Nummer |
67882-59-1 |
---|---|
Molekularformel |
C8H6N4S |
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
1H-pyrazolo[4,3-f][1,3]benzothiazol-6-amine |
InChI |
InChI=1S/C8H6N4S/c9-8-11-6-1-4-3-10-12-5(4)2-7(6)13-8/h1-3H,(H2,9,11)(H,10,12) |
InChI-Schlüssel |
VASKFQUUISIOLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=CC3=C1N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.